Cas no 352534-85-1 (3-Bromo-2-butoxy-5-fluorophenylboronic acid)

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a specialized boronic acid derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structural features—a bromo substituent, butoxy group, and fluorine atom—enhance its reactivity and selectivity in forming carbon-carbon bonds, making it valuable for synthesizing complex organic molecules, particularly in pharmaceutical and materials science applications. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (butoxy) groups allows for fine-tuning in coupling reactions. This compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its high purity and well-defined reactivity profile make it a preferred choice for researchers requiring precise functionalization in aryl boronic acid chemistry.
3-Bromo-2-butoxy-5-fluorophenylboronic acid structure
352534-85-1 structure
Product Name:3-Bromo-2-butoxy-5-fluorophenylboronic acid
CAS No:352534-85-1
MF:C10H13BBrFO3
MW:290.921826124191
MDL:MFCD06411282
CID:302999
PubChem ID:24878613
Update Time:2025-06-12

3-Bromo-2-butoxy-5-fluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid
    • 3-BROMO-2-BUTOXY-5-FLUOROPHENYLBORONIC
    • 3-Bromo-2-butoxy-5-fluorophenylboronic acid
    • Boronic acid,(3-bromo-2-butoxy-5-fluorophenyl)- (9CI)
    • 352534-85-1
    • CS-0175927
    • AB25185
    • (3-Bromo-2-butoxy-5-fluorophenyl)boronicacid
    • DTXSID20584231
    • AKOS015834069
    • MFCD06411282
    • BS-23054
    • A874669
    • BP-11426
    • E89992
    • MDL: MFCD06411282
    • Inchi: 1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3
    • InChI Key: DREJEOAXSCRYPA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(B(O)O)=C1OCCCC)F

Computed Properties

  • Exact Mass: 290.01300
  • Monoisotopic Mass: 290.01252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Melting Point: 65-70 °C (lit.)
  • PSA: 49.69000
  • LogP: 1.44690

3-Bromo-2-butoxy-5-fluorophenylboronic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

3-Bromo-2-butoxy-5-fluorophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-Bromo-2-butoxy-5-fluorophenylboronic acid Pricemore >>

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3-Bromo-2-butoxy-5-fluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:352534-85-1)3-Bromo-2-butoxy-5-fluorophenylboronic acid
Order Number:A874669
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:43
Price ($):511.0
Email:sales@amadischem.com

Additional information on 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Recent Advances in the Application of 3-Bromo-2-butoxy-5-fluorophenylboronic acid (CAS: 352534-85-1) in Chemical Biology and Pharmaceutical Research

The boronic acid derivative 3-Bromo-2-butoxy-5-fluorophenylboronic acid (CAS: 352534-85-1) has recently emerged as a versatile building block in medicinal chemistry and chemical biology. This compound, characterized by its unique bromo-fluoro substitution pattern and boronic acid functionality, has shown significant potential in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Recent studies have highlighted its utility in constructing complex biaryl structures found in various therapeutic agents, particularly in oncology and anti-inflammatory drug development.

Structural analysis reveals that the electron-withdrawing effects of both bromine and fluorine substituents enhance the reactivity of the boronic acid group, while the butoxy side chain improves solubility in organic solvents. This balanced combination of properties makes 352534-85-1 particularly valuable for synthesizing drug candidates with improved pharmacokinetic profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in producing novel Bruton's tyrosine kinase (BTK) inhibitors with enhanced selectivity.

Recent synthetic applications have focused on the compound's role in creating proteolysis-targeting chimeras (PROTACs). The boronic acid moiety serves as an effective linker for connecting target-binding ligands to E3 ubiquitin ligase recruiters. Research teams at several major pharmaceutical companies have incorporated 3-Bromo-2-butoxy-5-fluorophenylboronic acid into their PROTAC platforms, reporting improved degradation efficiency for challenging targets like KRAS mutants.

In the field of chemical biology, this compound has enabled significant advances in activity-based protein profiling (ABPP). The reactive boronic acid group forms stable complexes with active site serine residues in various enzymes, allowing for precise mapping of enzymatic activity in complex biological systems. A 2024 Nature Chemical Biology publication detailed its use in developing new covalent inhibitors for SARS-CoV-2 main protease, demonstrating broad utility in infectious disease research.

Ongoing clinical trials featuring drug candidates synthesized using 352534-85-1 suggest promising therapeutic applications. Phase I results for a novel FLT3 inhibitor incorporating this building block showed excellent safety profiles in hematological malignancies. Additionally, preclinical data indicates potential in neurodegenerative disease treatment, with derivatives showing blood-brain barrier penetration and selective binding to pathological protein aggregates.

Future research directions include exploring the compound's utility in antibody-drug conjugates (ADCs) and developing more efficient synthetic routes to improve accessibility. Recent computational studies predict that modifications to the butoxy chain could further enhance target affinity while maintaining favorable drug-like properties, opening new avenues for structure-activity relationship optimization.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:352534-85-1)3-Bromo-2-butoxy-5-fluorophenylboronic acid
A874669
Purity:99%
Quantity:5g
Price ($):511.0
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